molecular formula C10H16O2Si B14329289 CID 69651453

CID 69651453

Cat. No.: B14329289
M. Wt: 196.32 g/mol
InChI Key: AQIYDZCPMIBZAH-UHFFFAOYSA-N
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Description

(Bicyclo[221]hept-5-en-2-yl)(dimethoxymethyl)silane is an organosilicon compound that features a bicyclic norbornene structure attached to a silicon atom, which is further bonded to two methoxy groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[2.2.1]hept-5-en-2-yl)(dimethoxymethyl)silane typically involves the hydrosilylation of norbornene derivatives with dimethoxymethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the norbornene ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[2.2.1]hept-5-en-2-yl)(dimethoxymethyl)silane undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form silanol or siloxane derivatives.

    Reduction: The compound can be reduced to form silane derivatives with different substituents.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.

Major Products Formed

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silane derivatives with different substituents.

    Substitution: Halogenated or alkylated silane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Bicyclo[221]hept-5-en-2-yl)(dimethoxymethyl)silane is used as a precursor for the synthesis of various organosilicon compounds

Biology and Medicine

In biological and medical research, this compound is explored for its potential use in drug delivery systems and as a building block for bioactive molecules. The presence of the norbornene ring can impart rigidity and specificity to the resulting compounds, making them suitable for targeted therapeutic applications.

Industry

In the industrial sector, (Bicyclo[2.2.1]hept-5-en-2-yl)(dimethoxymethyl)silane is utilized in the production of advanced materials, such as silicone-based polymers and resins. These materials exhibit enhanced mechanical and thermal properties, making them suitable for use in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (Bicyclo[2.2.1]hept-5-en-2-yl)(dimethoxymethyl)silane involves the interaction of its silicon-containing functional groups with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable complexes. These interactions can modulate the reactivity and stability of the compound, enabling its use in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    (Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Similar structure but with three ethoxy groups instead of two methoxy groups and a methyl group.

    (Bicyclo[2.2.1]hept-5-en-2-yl)trimethoxysilane: Similar structure but with three methoxy groups instead of two methoxy groups and a methyl group.

    (Bicyclo[2.2.1]hept-5-en-2-yl)dimethylsilane: Similar structure but with two methyl groups instead of two methoxy groups and a methyl group.

Uniqueness

(Bicyclo[2.2.1]hept-5-en-2-yl)(dimethoxymethyl)silane is unique due to the presence of both methoxy and methyl groups attached to the silicon atom. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C10H16O2Si

Molecular Weight

196.32 g/mol

InChI

InChI=1S/C10H16O2Si/c1-11-10(12-2)13-9-6-7-3-4-8(9)5-7/h3-4,7-10H,5-6H2,1-2H3

InChI Key

AQIYDZCPMIBZAH-UHFFFAOYSA-N

Canonical SMILES

COC(OC)[Si]C1CC2CC1C=C2

Origin of Product

United States

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